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Introduction

The emergence of multidrug-resistant Gram-negative bacteria represents a significant
challenge in clinical practice, necessitating the development and strategic deployment of novel
antimicrobial agents. Ceftazidime-avibactam (Caz-Avi), a combination of a third-generation
cephalosporin and a 3-lactamase inhibitor, has demonstrated efficacy against a broad
spectrum of resistant pathogens.[1] This guide provides a comparative analysis of ceftazidime-
avibactam used in combination with other antibacterial agents, with a focus on supporting
experimental data from both clinical and in vitro studies. This document is intended for
researchers, scientists, and drug development professionals to facilitate an objective evaluation
of these therapeutic strategies.

Mechanism of Action: Ceftazidime-Avibactam

Ceftazidime exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which
are essential enzymes in the synthesis of the bacterial cell wall. This binding inhibits the cross-
linking of peptidoglycan, leading to cell wall disruption and bacterial lysis.[2] Avibactam is a
non-fB-lactam p-lactamase inhibitor that protects ceftazidime from degradation by a wide range
of B-lactamases, including Ambler class A (e.g., KPC, ESBLS), class C (e.g., AmpC), and some
class D (e.g., OXA-48) enzymes.[1][3] Unlike some other B-lactamase inhibitors, avibactam's
mechanism is reversible.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1620576?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4545577/
https://www.researchgate.net/figure/Mechanism-of-action-of-ceftazidime-avibactam_fig1_385222735
https://pmc.ncbi.nlm.nih.gov/articles/PMC4545577/
https://go.drugbank.com/drugs/DB09060
https://pmc.ncbi.nlm.nih.gov/articles/PMC4545577/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1620576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Gram-Negative Bacterium

. Inhibits B-Lactamase Degrad: i . i e " I .
Avibactam — —-,,,eg[iz‘,ei o (rae | Inhibits | Penicillin-Binding | _ Required for Peptidoglycan + __Inhibition leads to . y
- (Class A, C, some D) Proteins (PBPS) \___ Cell Wall Synthesis //: Bacterial Lysis

Periplasmic Space

Click to download full resolution via product page

Ceftazidime-Avibactam's dual mechanism of action.

Clinical Performance in Combination Therapy

Clinical trials have evaluated ceftazidime-avibactam in various combination regimens for
treating complicated infections. Below is a summary of key comparative studies.

Ceftazidime-Avibactam vs. Meropenem

For complicated intra-abdominal infections (clAl) and hospital-acquired/ventilator-associated
pneumonia (HAP/VAP), ceftazidime-avibactam has been compared to meropenem, a broad-
spectrum carbapenem. In clAl, a pooled analysis of three randomized controlled trials showed
a similar clinical cure rate for ceftazidime-avibactam (in combination with metronidazole) and
meropenem.[4] For HAP/VAP, the REPROVE trial demonstrated that ceftazidime-avibactam
was non-inferior to meropenem for 28-day all-cause mortality and clinical cure rates.[5]

Ceftazidime-Avibactam vs. Polymyxins

Against carbapenem-resistant Enterobacteriaceae (CRE), ceftazidime-avibactam has been
compared to colistin, a polymyxin antibiotic often used as a last-resort treatment. A prospective
observational study found that patients treated with ceftazidime-avibactam had a significantly
lower 30-day all-cause hospital mortality rate compared to those treated with colistin (9% vs.
32%).[6] Another study comparing ceftazidime-avibactam with or without aztreonam to colistin
for CRE infections found a lower rate of clinical failure at day 14 in the ceftazidime-avibactam-
containing arms.[7][8]
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Table 1: Clinical Outcomes of Ceftazidime-Avibactam vs.

Comparator Therapjes

Clinical 30-Day
Therapy Indication Comparator N (Patients) Cure Rate Mortality
(%) Rate (%)
Complicated
o Intra- 835 (CAzZ-
Ceftazidime- ) 81.6% vs
) Abdominal Meropenem AVI), 842 Not Reported
Avibactam ) 85.1%
Infections (Meropenem)
(clAl)
Hospital-
Acquired/Ven
o _ 436 (CAZ-
Ceftazidime- tilator- 67.2% vs
] ) Meropenem AVI), 434 9.6% vs 8.3%
Avibactam Associated 69.1%
) (Meropenem)
Pneumonia
(HAP/VAP)
Carbapenem-
o Resistant
Ceftazidime- ) o 38 (CAZ-AVI),
) Enterobacteri  Colistin o Not Reported 9% vs 32%
Avibactam 99 (Caolistin)
aceae (CRE)
Infections
Carbapenem-
Ceftazidime- Resistant 59 (CAz- Lower clinical
Avibactam + Enterobacteri  Colistin AVI+AZT), 30 failure at day Not Reported
Aztreonam aceae (CRE) (Colistin) 14 (HR=0.78)
Infections

In Vitro Synergy Studies

In vitro studies are crucial for identifying promising antibiotic combinations. The synergy

between ceftazidime-avibactam and other agents, particularly against metallo-B-lactamase

(MBL)-producing Enterobacterales, has been a key area of investigation.

Ceftazidime-Avibactam plus Aztreonam
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Aztreonam, a monobactam, is stable against hydrolysis by MBLs but is often ineffective due to
co-production of other B-lactamases like ESBLs and AmpC.[9] Avibactam can inhibit these co-
produced enzymes, thereby restoring aztreonam's activity against MBL-producing strains.[9]
This synergistic interaction has been consistently demonstrated in vitro.
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Synergistic mechanism of Caz-Avi and Aztreonam.

Table 2: In Vitro Synergy of Ceftazidime-Avibactam
Combinations against Resistant Enterobacterales
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. . Synergy Rate o
Combination Organism Type Method (%) Key Finding
0
o Metallo-3-
Ceftazidime- Restored
) lactamase )
Avibactam + ) E-strip 100% Aztreonam
(MBL)-producing o
Aztreonam susceptibility.[9]
Enterobacterales
Ceftazidime- Carbapenemase- ) o Potential colistin-
) ) Disk Diffusion & ) )
Avibactam + producing E-test 50.73% sparing option.
-tes
Aztreonam Enterobacterales [10]
Ceftazidime- KPC or NDM- Synergistic
Avibactam + producing Checkerboard 100% (NDM) against NDM
Aztreonam Enterobacterales producers.[11]

Experimental Protocols

Standardized methodologies are essential for the accurate assessment of antibiotic synergy.
The following are detailed protocols for checkerboard and time-kill assays.

Checkerboard Microdilution Assay

This method determines the fractional inhibitory concentration (FIC) index to quantify the
degree of synergy or antagonism between two antimicrobial agents.[12]
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Workflow for the checkerboard microdilution assay.
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Methodology:

Preparation of Reagents: Prepare stock solutions of each antibiotic. Perform serial two-fold
dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to at least double the expected
minimum inhibitory concentration (MIC).[12]

Plate Setup: Dispense 50 pL of CAMHB into each well of a 96-well microtiter plate. Serially
dilute the first antibiotic along the y-axis and the second antibiotic along the x-axis.[12]

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity
standard from a fresh culture. Dilute this suspension to achieve a final concentration of
approximately 5 x 10"5 CFU/mL in each well.[12]

Inoculation and Incubation: Inoculate each well with 100 pL of the prepared bacterial
inoculum. Incubate the plates at 35°C for 16-24 hours under aerobic conditions.[12]

Data Analysis: Determine the MIC of each drug alone and in combination by identifying the
lowest concentration that inhibits visible bacterial growth. Calculate the Fractional Inhibitory
Concentration (FIC) index using the formula: FICI = (MIC of Drug A in combination / MIC of
Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is typically
defined as an FICI of < 0.5, indifference as an FICI between >0.5 and <4.0, and antagonism
as an FICI of > 4.0.[13]

Time-Kill Assay

This dynamic assay evaluates the bactericidal activity of antibiotics over time.[14]

Methodology:

e Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
Dilute the culture to a starting concentration of approximately 5 x 10"5 CFU/mL in flasks
containing fresh CAMHB.[14][15]

 Antibiotic Addition: Add the antibiotic(s) to the flasks at the desired concentrations (e.g., 1x
MIC, 2x MIC). Include a growth control flask without any antibiotic.
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o Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw
aliquots from each flask. Perform serial dilutions in a suitable neutralizer (e.g., sterile saline)
and plate onto agar plates for viable colony counts.[14]

 Incubation and Counting: Incubate the agar plates at 37°C for 18-24 hours and count the
number of colonies (CFU/mL).

o Data Analysis: Plot the log10 CFU/mL against time for each antibiotic combination and
control. Synergy is defined as a = 2-log10 decrease in CFU/mL at 24 hours with the
combination compared to the most active single agent. Bactericidal activity is defined as a =
3-log10 reduction in CFU/mL from the initial inoculum.[11][15]

Conclusion

Ceftazidime-avibactam stands as a valuable agent in the treatment of infections caused by
multidrug-resistant Gram-negative bacteria. Clinical data supports its use as a viable alternative
to carbapenems and polymyxins in specific contexts. Furthermore, in vitro studies highlight its
potential in synergistic combinations, particularly with aztreonam, to address the challenge of
MBL-producing pathogens. The selection of an appropriate therapeutic strategy should be
guided by susceptibility testing, clinical evidence, and a thorough understanding of the
underlying resistance mechanisms. The experimental protocols detailed herein provide a
framework for the continued investigation and validation of novel antibiotic combinations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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